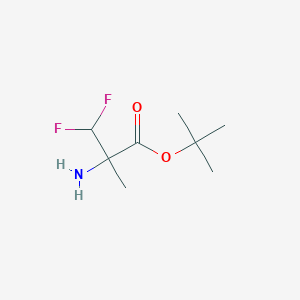![molecular formula C9H14O3 B2735299 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid CAS No. 2090982-88-8](/img/structure/B2735299.png)
2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is a chemical compound with the CAS Number: 2090982-88-8 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 2-(6-oxaspiro[3.4]octan-7-yl)acetic acid . It is typically stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . The annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane involved three successful routes . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations .Molecular Structure Analysis
The InChI code for “2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is 1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid” is a liquid at room temperature . Its molecular weight is 170.21 , and its IUPAC name is 2-(6-oxaspiro[3.4]octan-7-yl)acetic acid .Aplicaciones Científicas De Investigación
Electrophilic Amination and Ring Transformations
The compound 1-oxa-2-azaspiro[2.5]octane and related structures have been used in electrophilic amination reactions with various C-H acidic compounds, including malonic and cyanoacetic acid derivatives. This process facilitates the introduction of amino groups and enables further chemical transformations, leading to the synthesis of complex nitrogen-containing molecules (Andreae et al., 1992).
Synthesis of Spirocyclic Compounds
Research on the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones and related structures has revealed novel methods for creating spirocyclic compounds. These methods involve reactions of 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate, followed by hydrolysis and decarboxylation, to produce a range of spirocyclic lactones and lactone derivatives with potential for further chemical exploration (Satyamurthy et al., 1984).
Gabapentin-base Synthesis
Investigations into the synthesis of biologically active compounds have utilized spirocyclic structures similar to 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid. An example includes the use of gabapentin, a compound with a spirocyclic moiety, in the intermolecular Ugi reaction to produce novel propanamideins and acetamide derivatives. These compounds show potential in various biological applications, underscoring the versatility of spirocyclic compounds in drug synthesis (Amirani Poor et al., 2018).
Structural Analysis and Derivatives
The synthesis and crystal structure analysis of spirocyclic compounds, such as mesityl acetic acid derivatives, have provided insights into their molecular configurations and potential applications in materials science and organic synthesis. The detailed structural analysis helps in understanding the properties and reactivity of these compounds, which can be crucial for their application in various scientific fields (Zhou et al., 2010).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDYRYHFKKGYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2735218.png)
![5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one](/img/no-structure.png)
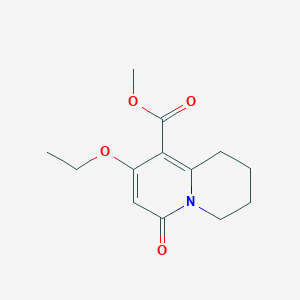
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)
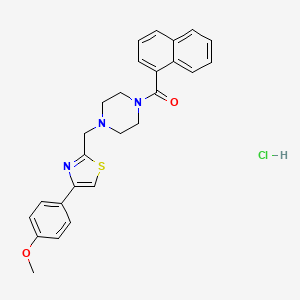

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2735229.png)

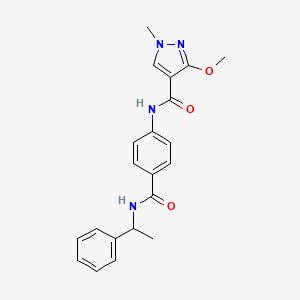
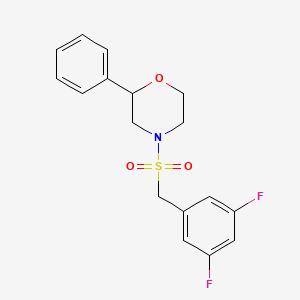
![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2735233.png)

